

1-Oxomiltirone: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

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Compound of Interest		
Compound Name:	1-Oxomiltirone	
Cat. No.:	B1241570	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Oxomiltirone**, a bioactive diterpenoid quinone. The document details its discovery, primary natural sources, experimental protocols for its isolation and quantification, and an exploration of its interactions with key cellular signaling pathways.

Discovery and Natural Occurrence

1-Oxomiltirone belongs to the tanshinone family, a class of abietane diterpenes first isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen) in the 1930s. While the precise first report of **1-Oxomiltirone** is not definitively cited in readily available literature, it is recognized as a constituent of this well-known medicinal plant. Salvia miltiorrhiza, a perennial plant native to China and Japan, is the principal natural source of **1-Oxomiltirone** and other pharmacologically active tanshinones.[1][2] These lipophilic compounds are primarily concentrated in the roots of the plant.[1]

Experimental Protocols Isolation of 1-Oxomiltirone from Salvia miltiorrhiza

Foundational & Exploratory





The following protocol outlines a general method for the extraction and isolation of **1- Oxomiltirone** from the dried roots of Salvia miltiorrhiza.

Materials:

- Dried and powdered roots of Salvia miltiorrhiza
- Methanol
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Silica gel for column chromatography
- Elution solvents (e.g., hexane-ethyl acetate gradient)

Procedure:

- Extraction: An accurately weighed amount of powdered Salvia miltiorrhiza root (e.g., 0.5 g) is suspended in methanol (e.g., 50 ml).[3]
- The mixture is subjected to ultrasonication for a specified period (e.g., 10 minutes) to enhance extraction efficiency.[3]
- Centrifugation: The resulting mixture is centrifuged at a specific speed and temperature (e.g., 9,000 g at 4°C for 10 minutes) to separate the supernatant from the solid plant material.[3]
- Concentration: The supernatant is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Purification: The crude extract is then subjected to column chromatography
 on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane
 and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the
 different tanshinones. Fractions are collected and monitored by thin-layer chromatography
 (TLC).

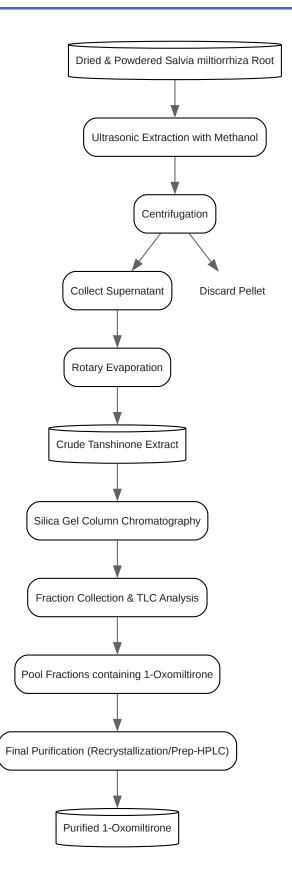




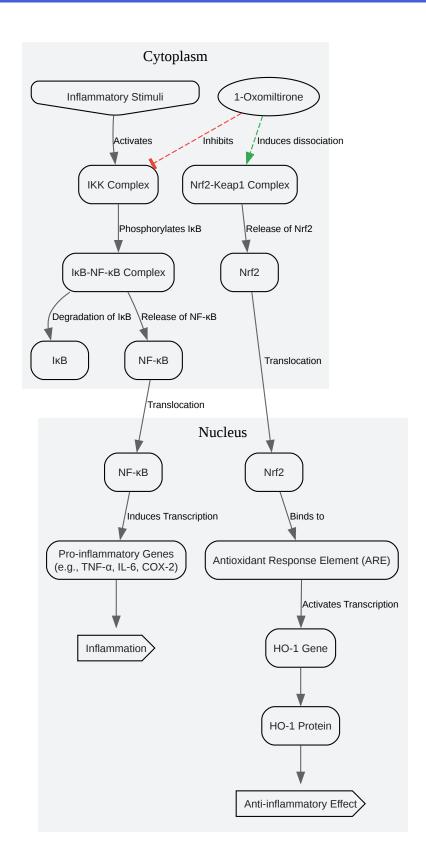


• Isolation: Fractions containing **1-Oxomiltirone** are combined and the solvent evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

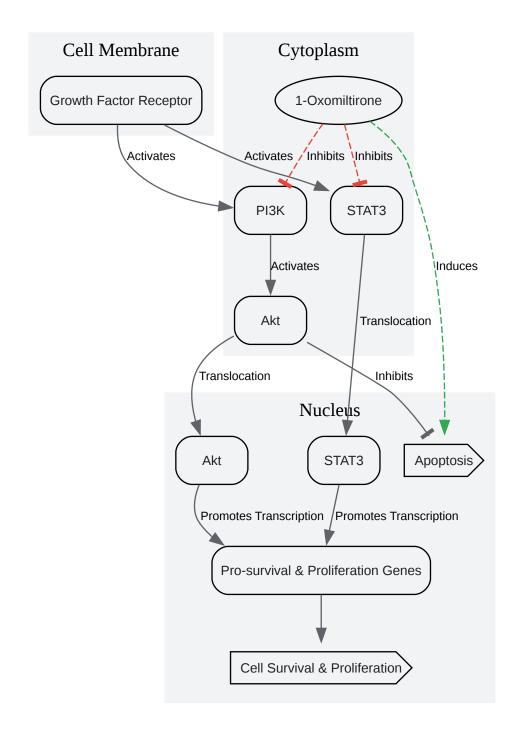












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